Cas no 28336-29-0 (3-O-Methyl Estrone 17-(Ethanediyl Ketal))

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is a steroidal derivative characterized by its modified estrone backbone, featuring methylation at the 3-position and a 17-ethanediyl ketal protecting group. This structural modification enhances stability, particularly against oxidative degradation, making it suitable for synthetic applications requiring controlled reactivity. The ketal group at the 17-position offers selective deprotection potential, enabling further functionalization in targeted synthesis. Its well-defined chemical properties make it valuable in pharmaceutical research, particularly in the development of hormone analogs and intermediates. The compound’s purity and consistency are critical for reproducible results in experimental settings.
3-O-Methyl Estrone 17-(Ethanediyl Ketal) structure
28336-29-0 structure
商品名:3-O-Methyl Estrone 17-(Ethanediyl Ketal)
CAS番号:28336-29-0
MF:C21H28O3
メガワット:328.44522
CID:1063931
PubChem ID:10892807

3-O-Methyl Estrone 17-(Ethanediyl Ketal) 化学的及び物理的性質

名前と識別子

    • 3-O-Methyl Estrone 17-(Ethanediyl Ketal)
    • 3-O-Methyl Estrone 1
    • (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
    • 3-methoxy-13beta-methyl-17,17-(ethylenedioxy)gona-1,3,5(10)-triene
    • ZYEPWFOAZRKWFN-ZRNYENFQSA-N
    • 28336-29-0
    • DTXSID40447450
    • SCHEMBL11571900
    • インチ: InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1
    • InChIKey: ZYEPWFOAZRKWFN-ZRNYENFQSA-N
    • ほほえんだ: CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC

計算された属性

  • せいみつぶんしりょう: 328.20400
  • どういたいしつりょう: 328.20384475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 1
  • 複雑さ: 486
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 27.69000
  • LogP: 4.29440

3-O-Methyl Estrone 17-(Ethanediyl Ketal) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M304720-1 g
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
1g
315.00 2021-08-03
TRC
M304720-500mg
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
500mg
$201.00 2023-05-17
TRC
M304720-5g
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
5g
$1596.00 2023-05-17
TRC
M304720-1000mg
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
1g
$385.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-483617-500 mg
3-O-Methyl estrone 17-(ethanediyl ketal),
28336-29-0
500MG
¥2,858.00 2023-07-11
TRC
M304720-250mg
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
250mg
$150.00 2023-05-17
TRC
M304720-5 g
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
5g
1320.00 2021-08-03
TRC
M304720-500 mg
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
500MG
165.00 2021-08-03
TRC
M304720-2g
3-O-Methyl Estrone 17-(Ethanediyl Ketal)
28336-29-0
2g
$735.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-483617-500mg
3-O-Methyl estrone 17-(ethanediyl ketal),
28336-29-0
500mg
¥2858.00 2023-09-05

3-O-Methyl Estrone 17-(Ethanediyl Ketal) 関連文献

3-O-Methyl Estrone 17-(Ethanediyl Ketal)に関する追加情報

3-O-Methyl Estrone 17-(Ethanediyl Ketal): A Comprehensive Overview

3-O-Methyl Estrone 17-(Ethanediyl Ketal), also known by its CAS registry number 28336-29-0, is a significant compound in the field of organic chemistry and pharmacology. This compound is a derivative of estrone, a naturally occurring estrogen, with a methyl group attached at the 3-hydroxy position and an ethanediyl ketal group at the 17-keto position. The structural modifications in this compound make it a valuable tool for research and potential therapeutic applications.

The cas no 28336-29-0 designation uniquely identifies this compound in chemical databases, ensuring its accurate identification and reference in scientific literature. The ethanediyl ketal group at the 17-position is particularly interesting as it serves as a protecting group for the keto functionality, which is crucial for maintaining the stability of the molecule during synthesis and storage. This feature makes 3-O-Methyl Estrone 17-(Ethanediyl Ketal) a stable and versatile compound for various chemical transformations.

Recent studies have highlighted the importance of estrone derivatives in hormone replacement therapy (HRT) and endocrine research. The methyl group at the 3-position of estrone alters its pharmacokinetic properties, potentially enhancing bioavailability or reducing side effects. Researchers are actively exploring how these modifications can lead to more effective and safer therapeutic agents for conditions such as menopause, osteoporosis, and hormone-dependent cancers.

The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) involves multi-step organic reactions, including esterification, methylation, and ketal formation. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structure.

In terms of biological activity, cas no 28336-29-0 has shown promising results in preclinical studies. Its ability to bind to estrogen receptors makes it a potential candidate for hormone modulation therapies. Additionally, the presence of the ethanediyl ketal group allows for controlled release mechanisms, which could be advantageous in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to model the interactions of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) with various biological targets. These computational studies provide insights into its binding affinity, selectivity, and potential toxicity profiles, aiding in the design of more effective derivatives.

The application of cas no 28336-29-0 extends beyond pharmacology into materials science. Its unique structure makes it a candidate for use in polymer synthesis or as a building block in nanotechnology applications. Exploring these possibilities could open new avenues for interdisciplinary research.

In conclusion, cas no 28336-29-0, or 3-O-Methyl Estrone 17-(Ethanediyl Ketal), is a multifaceted compound with significant potential in both medical and industrial fields. Its structural features and biological activity make it a focal point for ongoing research efforts aimed at advancing drug development and material innovation.

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